3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1190319-79-9
VCID: VC3267338
InChI: InChI=1S/C9H5N3O/c10-2-6-1-8-9(12-3-6)7(5-13)4-11-8/h1,3-5,11H
SMILES: C1=C(C=NC2=C1NC=C2C=O)C#N
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

CAS No.: 1190319-79-9

Cat. No.: VC3267338

Molecular Formula: C9H5N3O

Molecular Weight: 171.16 g/mol

* For research use only. Not for human or veterinary use.

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile - 1190319-79-9

Specification

CAS No. 1190319-79-9
Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
IUPAC Name 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Standard InChI InChI=1S/C9H5N3O/c10-2-6-1-8-9(12-3-6)7(5-13)4-11-8/h1,3-5,11H
Standard InChI Key APDGHIXQEVUKIY-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC=C2C=O)C#N
Canonical SMILES C1=C(C=NC2=C1NC=C2C=O)C#N

Introduction

Structural Characteristics

Core Structure

The structure of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is based on a pyrrolopyridine scaffold, which consists of a pyrrole ring fused with a pyridine ring to form a bicyclic system. The [3,2-b] designation in the name indicates the specific fusion pattern between the two rings, where the numbers 3 and 2 refer to the positions in the pyrrole and pyridine rings involved in the fusion, and the letter 'b' denotes the relative orientation of the rings according to standard nomenclature.

The pyrrolopyridine core provides a rigid, planar structure that can potentially engage in π-π stacking interactions with aromatic residues in protein binding sites, which is a common feature in many bioactive compounds. The nitrogen atom in the pyrrole ring (1H-position) serves as a hydrogen bond donor, while the nitrogen in the pyridine ring can function as a hydrogen bond acceptor. These structural features contribute to the compound's potential ability to interact with biological targets.

Functional Groups and Reactivity

The compound contains two key functional groups that significantly influence its chemical behavior:

  • The formyl group (-CHO) at position 3 is an electron-withdrawing group that can participate in numerous reactions, including:

    • Nucleophilic addition reactions with amines, alcohols, and other nucleophiles

    • Reduction to primary alcohols

    • Oxidation to carboxylic acids

    • Aldol condensations and related C-C bond-forming reactions

  • The nitrile group (-CN) at position 6 is also electron-withdrawing and can undergo various transformations:

    • Hydrolysis to amides or carboxylic acids

    • Reduction to primary amines

    • Participation in cycloaddition reactions

    • Coordination with metal ions through the nitrogen lone pair

The combination of these functional groups creates a unique electronic distribution within the molecule that could influence its interactions with biological targets and its potential pharmaceutical applications.

Comparative Analysis with Related Compounds

Comparison with 3-Fluoro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

A structurally related compound, 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, provides an interesting comparison that highlights how subtle structural changes can affect the properties and potential applications of these molecules .

Property3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile3-Fluoro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Molecular FormulaC9H5N3OC8H4FN3
Molecular Weight171.16 g/mol161.14 g/mol
Substituent at Position 3Formyl (-CHO)Fluoro (-F)
Chemical ReactivityHigher reactivity due to aldehyde groupLower reactivity due to fluoro group
Hydrogen BondingCan act as hydrogen bond acceptor via carbonyl oxygenCan act as weak hydrogen bond acceptor via fluorine

The replacement of the formyl group with a fluoro group significantly alters the electronic properties and reactivity of the molecule. While the formyl group in 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile provides a reactive site for various transformations, the fluoro group in the related compound is generally less reactive but can influence the electronic distribution and lipophilicity of the molecule.

The physical properties of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile include a density of approximately 1.4±0.1 g/cm³, a boiling point of around 376.0±37.0 °C at 760 mmHg, and a flash point of approximately 181.2±26.5 °C . These properties might provide some insights into the potential physical characteristics of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, although direct extrapolation should be done with caution due to the significant difference in the functional groups.

Current Research Challenges and Future Directions

Research Gaps and Opportunities

The current state of research on 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile reveals several important gaps and opportunities:

  • Limited availability of comprehensive physical and chemical property data

  • Insufficient documentation of optimized synthetic routes

  • Incomplete understanding of biological activities and mechanisms

  • Need for structure-activity relationship studies to guide further development

Addressing these gaps represents significant opportunities for researchers interested in heterocyclic chemistry and medicinal chemistry. Comprehensive characterization of the compound's properties, development of efficient synthetic routes, and systematic biological screening would contribute significantly to our understanding of this compound and its potential applications.

Future Research Directions

Future research on 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile might profitably focus on:

  • Development and optimization of scalable synthetic routes

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Systematic screening for biological activities, with particular emphasis on anticancer properties

  • Structure-activity relationship studies through the synthesis and evaluation of analogs

  • Computational studies to understand binding interactions with potential biological targets

  • Exploration of the compound as a building block for more complex structures with enhanced properties

These research directions would enhance our understanding of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and potentially uncover valuable applications in pharmaceutical research and development.

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